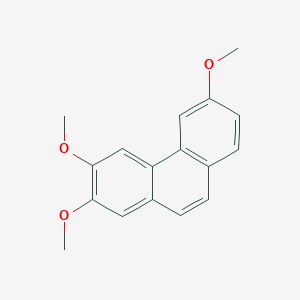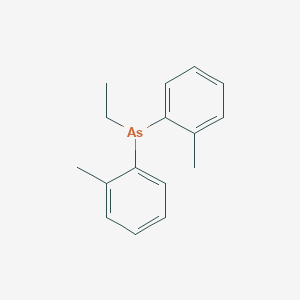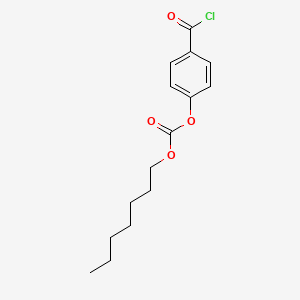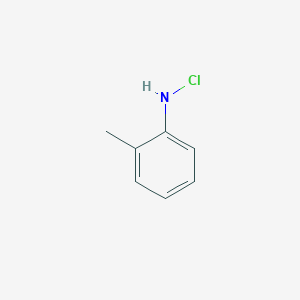
2,3,6-Trimethoxyphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Trimethoxyphenanthrene is a phenanthrene derivative characterized by the presence of three methoxy groups attached to the phenanthrene backbone. Phenanthrenes are polycyclic aromatic hydrocarbons that occur naturally in various plants, particularly in the Orchidaceae family . These compounds are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethoxyphenanthrene can be achieved through various synthetic routes. One common method involves the cyclization of stilbene derivatives under UV irradiation to form dihydrophenanthrenes, which can then be further functionalized to introduce methoxy groups . Another approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that include the preparation of intermediate compounds, followed by cyclization and functionalization steps. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6-Trimethoxyphenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups or convert methoxy groups to hydroxyl groups.
Reduction: Reduction reactions can convert phenanthrene derivatives to dihydrophenanthrenes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenanthrene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated phenanthrene derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the phenanthrene ring .
Wissenschaftliche Forschungsanwendungen
2,3,6-Trimethoxyphenanthrene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2,3,6-Trimethoxyphenanthrene involves its interaction with various molecular targets and pathways. For example, some phenanthrene derivatives have been shown to inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer progression . The compound’s ability to modulate signaling pathways, such as the nuclear factor kappa-B (NF-κB) pathway, contributes to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,3,6-Trimethoxyphenanthrene include:
- 2,7-Dihydroxy-3,4,8-trimethoxyphenanthrene
- 3,7-Dihydroxy-2,4,8-trimethoxyphenanthrene (confusarin)
- 2,7-Dihydroxy-3,4-dimethoxyphenanthrene (nudol)
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at positions 2, 3, and 6 can affect the compound’s electronic properties and its interactions with biological targets, making it distinct from other phenanthrene derivatives .
Eigenschaften
CAS-Nummer |
56261-33-7 |
|---|---|
Molekularformel |
C17H16O3 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
2,3,6-trimethoxyphenanthrene |
InChI |
InChI=1S/C17H16O3/c1-18-13-7-6-11-4-5-12-8-16(19-2)17(20-3)10-15(12)14(11)9-13/h4-10H,1-3H3 |
InChI-Schlüssel |
KRHGIOVXTVCXSF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CC3=CC(=C(C=C32)OC)OC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate](/img/structure/B14625391.png)

![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)
![3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14625405.png)


![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)



![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)

